molecular formula C9H10F3N B15089200 (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine

(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine

Cat. No.: B15089200
M. Wt: 189.18 g/mol
InChI Key: NOGCTIFPDCHTMB-QMMMGPOBSA-N
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Description

(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine is a chiral amine characterized by a trifluoromethyl group and a methyl-substituted tolyl (M-tolyl) moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chiral center at the ethylamine position influences its binding affinity to biological targets such as enzymes or receptors .

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(3-methylphenyl)ethanamine

InChI

InChI=1S/C9H10F3N/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1

InChI Key

NOGCTIFPDCHTMB-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C(F)(F)F)N

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine typically involves the reaction of m-toluidine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. The process may involve the use of chiral catalysts to achieve the (S)-configuration.

Industrial Production Methods

Industrial production of (S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine often employs large-scale synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary amines.

Scientific Research Applications

(S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2,2,2-trifluoro-1-(m-tolyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine. However, comparisons can be inferred from structurally or functionally related compounds discussed in the evidence:

Substituent Effects: Trifluoromethyl vs. Other Groups

Trifluoroethoxy-Containing Compounds (e.g., triflusulfuron methyl ester):

  • Key Difference : Unlike this compound, triflusulfuron methyl ester features a trifluoroethoxy group attached to a triazine ring rather than an ethylamine backbone. This substitution pattern alters reactivity; the triazine core in triflusulfuron enables herbicidal activity via acetolactate synthase inhibition, whereas the ethylamine group in the target compound may favor receptor binding .
  • Electronic Effects : Both compounds benefit from the electron-withdrawing trifluoromethyl group, but the ethylamine’s basicity contrasts with the ester’s hydrolytic instability .

Methyl-Substituted Aromatic Amines (e.g., ethametsulfuron methyl ester):

  • Structural Similarity : Ethametsulfuron contains a methyl-substituted benzoate linked to a triazine, differing from the M-tolyl group in the target compound. The M-tolyl group’s steric bulk may hinder rotational freedom compared to ethametsulfuron’s planar triazine .

Chiral vs. Non-Chiral Analogs

  • Stereochemical Impact: The (S)-enantiomer of the target compound likely exhibits distinct pharmacokinetic properties compared to racemic mixtures or non-chiral analogs (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol in ). For instance, enantiopure amines often show enhanced selectivity in drug-receptor interactions, whereas non-chiral surfactants like the ethanol derivative in prioritize solubility and micelle formation .

Functional Group Analysis

  • Amine vs. Ether Linkages : The ethylamine group in this compound provides hydrogen-bonding capability, unlike the ether-linked compounds in and . This difference could influence solubility and membrane permeability .

Limitations of Available Evidence

Key gaps include:

  • Spectroscopic Data: No NMR or UV-Vis data (cf. ’s methods for Zygocaperoside) are available for structural confirmation .
  • Biological Activity: No studies correlate its structure with toxicity or efficacy (cf. ’s substructure-toxicity modeling) .

Biological Activity

(S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group which significantly influences its biological properties. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making them more suitable for drug development . This compound is structurally related to various biologically active molecules, particularly in the context of anticancer agents.

Anticancer Potential

Recent studies have indicated that compounds with trifluoromethyl groups exhibit promising anticancer activity. For instance, the incorporation of trifluoromethyl moieties in amino acid derivatives has been shown to enhance their efficacy against drug-resistant tumors . this compound may share similar properties due to its structural characteristics.

Table 1: Summary of Anticancer Activity of Trifluoromethyl Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Trifluoromethyl derivative AMCF-70.65Induces apoptosis via caspase activation
Trifluoromethyl derivative BHeLa2.41Cell cycle arrest at G1 phase
This compoundTBDTBDTBD

Note: TBD = To Be Determined; further studies are needed to elucidate specific IC50 values for this compound.

The biological activity of this compound may be attributed to its interaction with various molecular targets. Research has shown that trifluoromethyl groups can influence receptor binding and enzyme inhibition mechanisms. For example, compounds with similar structures have been found to interact with the sweet taste receptor and other G-protein coupled receptors (GPCRs), leading to significant cellular responses .

Study on Sweet Taste Receptors

In a study examining the interaction between trifluoromethyldiazirinyl derivatives and sweet taste receptors, it was found that these compounds could activate signaling pathways associated with taste perception. The study utilized HEK293T cells expressing sweet taste receptors and demonstrated that certain modifications to the amino acid structure enhanced receptor activation . This suggests potential applications for this compound in modulating taste sensation or as a pharmacological tool.

Cytotoxicity Studies

A comparative analysis of various trifluoromethylated compounds revealed that those with electron-withdrawing groups at specific positions on the aromatic ring exhibited enhanced cytotoxicity against cancer cell lines such as MCF-7 and A549. This aligns with findings from other studies indicating that structural modifications can significantly impact biological activity .

Table 2: Comparative Cytotoxicity Data

CompoundCell Line TestedIC50 (µM)Notes
Compound CMCF-70.48Strong apoptosis induction
Compound DA5491.54Moderate cytotoxicity
This compoundTBDTBDFurther evaluation needed

Q & A

Q. What are the critical safety protocols for handling (S)-2,2,2-Trifluoro-1-M-tolyl-ethylamine in laboratory settings?

Methodological Answer:

  • Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood for volatile steps due to potential respiratory irritation .
  • Waste Management : Segregate waste into halogenated solvent containers. Collaborate with certified waste disposal services to avoid environmental release of trifluorinated byproducts .
  • Spill Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent fluorinated compound dispersion .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Chiral Resolution : Use enzymatic transaminases (e.g., ω-transaminase) to resolve racemic mixtures, optimizing pH (7.5–8.5) and temperature (30–40°C) for enantiomeric excess >99% .
  • Asymmetric Synthesis : Employ (S)-proline-derived catalysts for stereoselective amination of trifluoromethyl ketones, achieving yields of 70–85% with 2–5 mol% catalyst loading .
  • Key Data : Reaction progress monitored via chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) .

Q. How are physicochemical properties of this compound validated experimentally?

Methodological Answer:

  • Boiling Point/Melting Point : Use differential scanning calorimetry (DSC) and NIST-standardized distillation setups. Reported values (e.g., bp 220°C) must align with NIST WebBook data .
  • Spectroscopic Validation : Compare experimental 1^1H/19^{19}F NMR (δ 3.8–4.2 ppm for NH2_2; δ -70 ppm for CF3_3) and FT-IR (1650 cm1^{-1} C-N stretch) with PubChem references .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (ACN/water gradient) with UV detection at 254 nm. Purity thresholds >98% are typical for pharmacological studies .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C10_{10}H11_{11}F3_3N: C 58.0%, H 5.3%, N 6.8%) .

Q. How does the trifluoromethyl group influence solubility and reactivity?

Methodological Answer:

  • Solubility : The CF3_3 group reduces polarity, limiting aqueous solubility (<1 mg/mL). Use DMSO or THF for dissolution in biological assays .
  • Electrophilic Reactivity : The electron-withdrawing CF3_3 group enhances amine nucleophilicity, enabling efficient Schiff base formation with carbonyls (e.g., ketones, aldehydes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line: HEK293 vs. HeLa; serum-free media). Discrepancies in IC50_{50} values may arise from off-target receptor interactions .
  • Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results, adjusting for batch-specific impurities (e.g., residual solvents) .

Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Methodological Answer:

  • Dynamic Kinetic Resolution : Combine ω-transaminase with a racemization catalyst (e.g., aluminum oxide) to shift equilibrium toward the (S)-enantiomer, achieving ee >99.5% at 50 g scale .
  • Crystallization-Induced Asymmetric Transformation : Use chiral tartrate counterions to preferentially crystallize the (S)-form, improving yields to 90% .

Q. How does the methyl-tolyl substituent impact metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • In Vitro CYP450 Assays : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS analysis shows delayed oxidation (t1/2_{1/2} >120 min) due to steric hindrance from the tolyl group .
  • Comparative Studies : Analogues lacking the methyl group exhibit 3x faster clearance in rodent models .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to serotonin receptors (5-HT2A_{2A}), identifying H-bonds between NH2_2 and Asp155 (ΔG = -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns, highlighting CF3_3-mediated hydrophobic packing with Phe340 .

Q. How are stability and degradation profiles assessed under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. LC-MS reveals <2% degradation; primary degradant is the oxidized tolyl derivative (m/z 224.1) .
  • Light Sensitivity : UV irradiation (320–400 nm) induces photolysis (t1/2_{1/2} = 48 h), necessitating amber glass storage .

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